molecular formula C10H9NO3S B2871723 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid CAS No. 1176714-13-8

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B2871723
CAS No.: 1176714-13-8
M. Wt: 223.25
InChI Key: MUGSBHKYFBSCNK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with methoxymethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a similar structure but without the methoxymethyl and carboxylic acid groups.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    6-Methylbenzothiazole: A derivative with a methyl group at the 6-position.

Uniqueness

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid is unique due to the presence of both methoxymethyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-5-9-11-7-3-2-6(10(12)13)4-8(7)15-9/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSBHKYFBSCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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